molecular formula C40H63ClO2PPd+ B15347903 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)

Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)

Cat. No.: B15347903
M. Wt: 748.8 g/mol
InChI Key: FWZDPIDCKRLBHZ-UHFFFAOYSA-N
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Description

Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various catalytic processes, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with a ligand derived from 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and the purity of reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. It facilitates the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base such as sodium carbonate.

  • Heck Reaction: Involves the use of alkenes, aryl halides, and a base.

  • Negishi Coupling: Uses organozinc reagents and palladium catalyst.

Major Products Formed: The major products formed from these reactions include biaryls, styrenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to catalyze cross-coupling reactions makes it invaluable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials for electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the palladium center to the ligand, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily the organic substrates undergoing the cross-coupling reactions.

Comparison with Similar Compounds

  • Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)

  • Chloro(1-t-butylindenyl)palladium(II) dimer

Uniqueness: This compound is unique in its ability to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Its structural features, including the bulky t-butyl group and the dicyclohexylphosphino ligand, contribute to its stability and reactivity.

Properties

Molecular Formula

C40H63ClO2PPd+

Molecular Weight

748.8 g/mol

IUPAC Name

1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium

InChI

InChI=1S/C26H35O2P.C13H24.CH3.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h9-11,16-21H,3-8,12-15H2,1-2H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2

InChI Key

FWZDPIDCKRLBHZ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].CC(C)(C)C1CCC2C1CCCC2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Pd+]

Origin of Product

United States

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